3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene

Description

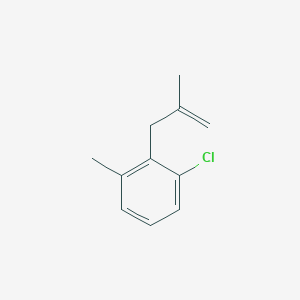

3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene is an organochlorine compound with the molecular formula C₁₀H₁₁Cl and a molar mass of 166.65 g/mol . Its structure consists of a propene backbone substituted with a methyl group at position 2 and a 2-chloro-6-methylphenyl group at position 3 (Figure 1). The compound is cataloged under CAS number 951895-25-3 and is primarily utilized in organic synthesis and pharmaceutical intermediate development . Its physicochemical properties, such as boiling point and solubility, are influenced by the chloro and methyl substituents, which enhance its lipophilicity compared to unsubstituted propenes.

Properties

IUPAC Name |

1-chloro-3-methyl-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-8(2)7-10-9(3)5-4-6-11(10)12/h4-6H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOYVJGOQKXQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene typically involves the alkylation of 2-chloro-6-methylphenyl derivatives. One common method is the reaction of 2-chloro-6-methylphenyl isocyanate with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs and isomers of 3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene exhibit variations in substituents, reactivity, and applications. Below is a comparative analysis based on available

Table 1: Physicochemical and Structural Comparison

Key Findings :

Substituent Effects :

- Electron-Withdrawing Groups : The chloro group in this compound increases electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, brominated analogs (e.g., 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene) exhibit higher reactivity in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability .

- Heteroaromatic Systems : Compounds with thienyl or pyridyl groups (e.g., 3-(2-Chloro-5-thienyl)-2-methyl-1-propene) display altered electronic properties, making them suitable for optoelectronic materials or metal-organic frameworks (MOFs) .

Synthetic Utility: The methyl group at position 2 in this compound sterically hinders certain reactions, limiting its use in sterically demanding transformations compared to non-methylated analogs like 3-(2-Chloro-6-methylphenyl)-1-propene (CAS: 951895-25-3) .

Safety and Handling: While safety data for this compound are scarce, structurally related chlorinated propenes (e.g., 1-Chloro-2-methyl-2-propanol) require stringent safety protocols, including immediate decontamination upon skin contact .

Biological Activity

3-(2-Chloro-6-methylphenyl)-2-methyl-1-propene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H13Cl

Molecular Weight: 220.69 g/mol

Structural Features:

- Contains a chloro-substituted aromatic ring.

- Features a propene group, which contributes to its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Mechanism of Action:

- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: It can halt the progression of the cell cycle in cancer cells, preventing their proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Activity: A study published in a peer-reviewed journal evaluated the effectiveness of this compound against multiple bacterial strains. The results indicated that this compound had a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure.

- Anticancer Research: Another study focused on the anticancer effects of this compound on human cancer cell lines. It was found that treatment with varying concentrations led to significant reductions in cell viability, suggesting potential for therapeutic applications in oncology .

- Mechanistic Insights: Research exploring the molecular targets of this compound revealed interactions with specific enzymes involved in metabolic processes, which may contribute to its biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.